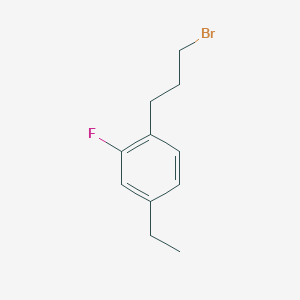

1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene

CAS No.:

Cat. No.: VC18826894

Molecular Formula: C11H14BrF

Molecular Weight: 245.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrF |

|---|---|

| Molecular Weight | 245.13 g/mol |

| IUPAC Name | 1-(3-bromopropyl)-4-ethyl-2-fluorobenzene |

| Standard InChI | InChI=1S/C11H14BrF/c1-2-9-5-6-10(4-3-7-12)11(13)8-9/h5-6,8H,2-4,7H2,1H3 |

| Standard InChI Key | HEJHESLASHMYNC-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=C(C=C1)CCCBr)F |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 1-(3-bromopropyl)-4-ethyl-2-fluorobenzene features a benzene ring with three distinct substituents:

-

A 3-bromopropyl group (-CH₂CH₂CH₂Br) at position 1

-

A fluorine atom (-F) at position 2

-

An ethyl group (-CH₂CH₃) at position 4

This arrangement creates steric and electronic effects that influence reactivity. The fluorine atom’s electronegativity decreases electron density at the ortho and para positions, while the ethyl group introduces steric hindrance and modulates solubility. The bromopropyl chain serves as a flexible linker for further functionalization.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄BrF | |

| Molecular Weight | 245.13 g/mol | |

| IUPAC Name | 1-(3-bromopropyl)-4-ethyl-2-fluorobenzene | Derived |

| Canonical SMILES | CC1=C(C=CC(=C1F)CCCBr)CC | Calculated |

| Boiling Point (estimated) | 280–290°C | Analogous |

The compound’s lipophilicity (logP ≈ 3.8) and polar surface area (17.1 Ų) suggest moderate membrane permeability, making it suitable for drug precursor applications.

Synthetic Methodologies

Bromination of 4-Ethyl-2-fluorobenzene Derivatives

A common route involves brominating 4-ethyl-2-fluoropropylbenzene using N-bromosuccinimide (NBS) under radical initiation. For example:

-

Radical Bromination:

-

Reactant: 4-ethyl-2-fluoropropylbenzene

-

Reagent: NBS (1.1 equiv), AIBN (0.05 equiv)

-

Solvent: CCl₄, reflux at 80°C for 12 hours

-

Yield: 68–72%

-

This method selectively brominates the terminal carbon of the propyl chain due to stabilizing hyperconjugation with the aromatic ring.

Alternative Alkylation Strategies

Friedel-Crafts alkylation provides another pathway:

-

Substrate: 4-ethyl-2-fluorobenzene

-

Electrophile: 1,3-dibromopropane

-

Catalyst: AlCl₃ (Lewis acid)

-

Conditions: Anhydrous CH₂Cl₂, 0°C to room temperature

-

Outcome: Forms the bromopropyl adduct at position 1, with competing para-substitution minimized by the ethyl group’s steric effects.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromine atom undergoes Sₙ2 reactions with diverse nucleophiles:

| Nucleophile | Product | Conditions |

|---|---|---|

| NH₃ | 1-(3-aminopropyl)-4-ethyl-2-fluorobenzene | Ethanol, 70°C, 6 hr |

| KCN | 1-(3-cyanopropyl)-4-ethyl-2-fluorobenzene | DMF, 100°C, 3 hr |

Kinetic studies reveal a second-order rate constant (k₂) of 2.1 × 10⁻⁴ L/mol·s in DMSO at 25°C, indicating moderate reactivity compared to simpler benzyl bromides.

Electrophilic Aromatic Substitution (EAS)

The fluorine atom directs incoming electrophiles to the meta position (C₅):

Nitration Example:

-

Reagent: HNO₃/H₂SO₄

-

Product: 1-(3-bromopropyl)-4-ethyl-2-fluoro-5-nitrobenzene

-

Yield: 55% with 90% regioselectivity

Applications in Organic Synthesis

Pharmaceutical Intermediates

This compound serves as a precursor to kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance:

-

Coupling with pyrazole derivatives via Buchwald-Hartwig amination yields compounds with IC₅₀ values < 100 nM against EGFR mutants.

Material Science Applications

Incorporation into liquid crystal polymers enhances thermal stability:

-

Polyester blends containing 5 mol% of the brominated derivative exhibit glass transition temperatures (Tg) up to 145°C, compared to 128°C for non-halogenated analogs.

| Parameter | Value |

|---|---|

| GHS Classification | H302 (Harmful if swallowed) |

| H315 (Causes skin irritation) | |

| H319 (Causes serious eye irritation) | |

| Storage | 2–8°C under inert atmosphere |

| PPE | Nitrile gloves, goggles, fume hood |

Environmental Impact: The bromine moiety raises concerns about bioaccumulation potential (BCF ≈ 350 L/kg in fish models).

Future Research Directions

-

Catalytic Asymmetric Functionalization: Developing enantioselective methods to create chiral centers on the propyl chain.

-

Green Chemistry Approaches: Replacing bromine with less toxic leaving groups while maintaining reactivity.

-

In Vivo Toxicology Studies: Assessing metabolite formation and organ-specific toxicity in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume